2-Fluorocyclohexane-1-carboxylic acid

Catalog No.
S2685082
CAS No.
1529678-51-0
M.F
C7H11FO2
M. Wt
146.161
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorocyclohexane-1-carboxylic acid

CAS Number

1529678-51-0

Product Name

2-Fluorocyclohexane-1-carboxylic acid

IUPAC Name

2-fluorocyclohexane-1-carboxylic acid

Molecular Formula

C7H11FO2

Molecular Weight

146.161

InChI

InChI=1S/C7H11FO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2,(H,9,10)

InChI Key

HMVYPUQYKYGDNE-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)C(=O)O)F

Solubility

not available

2-Fluorocyclohexane-1-carboxylic acid is an organic compound characterized by the molecular formula C7H11FO2. It features a cyclohexane ring with a fluorine atom attached to the second carbon and a carboxylic acid group (-COOH) at the first carbon. This compound is significant in organic chemistry due to its unique structure, which combines both a fluorinated carbon and a carboxylic acid functional group, potentially influencing its reactivity and biological interactions.

Typical of carboxylic acids:

  • Oxidation: The carboxylic acid group can be oxidized under specific conditions, although this typically leads to further oxidation products rather than a simple transformation.
  • Esterification: The carboxylic acid can react with alcohols to form esters, a common reaction in organic synthesis.
  • Decarboxylation: Under certain conditions, 2-fluorocyclohexane-1-carboxylic acid may undergo decarboxylation, leading to the formation of fluorinated hydrocarbons .
  • Reduction: The carboxylic acid can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Synthesis of 2-fluorocyclohexane-1-carboxylic acid can be achieved through several methods:

  • Fluorination of Cyclohexane Derivatives: One common method involves the fluorination of cyclohexanol followed by oxidation to yield the carboxylic acid.
  • Direct Carboxylation: The introduction of a carboxyl group can be performed using carbon dioxide under high pressure in the presence of catalysts that facilitate the addition reaction.
  • Functional Group Transformation: Starting from 2-fluorocyclohexanecarboxaldehyde, one could oxidize the aldehyde group to obtain the desired carboxylic acid.

2-Fluorocyclohexane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a building block for drug development, particularly in designing fluorinated pharmaceuticals that require enhanced bioactivity.
  • Agricultural Chemicals: Its properties might be useful in developing agrochemicals with improved efficacy and reduced environmental impact.
  • Synthetic Chemistry: It can act as an intermediate in organic synthesis, particularly in reactions requiring fluorinated compounds.

Several compounds share structural similarities with 2-fluorocyclohexane-1-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
FluorocyclohexaneCyclohexane ring with fluorineLacks carboxylic acid group
CyclohexanecarboxaldehydeCyclohexane ring with aldehydeLacks fluorine atom
ChlorocyclohexaneCyclohexane ring with chlorineContains chlorine instead of fluorine
2,2-Difluorocyclohexane-1-carboxylic acidTwo fluorine atoms on cyclohexaneMore fluorinated than 2-fluorocyclohexane-1-carboxylic acid

Uniqueness

2-Fluorocyclohexane-1-carboxylic acid is unique due to its combination of both a fluorine atom and a carboxylic acid group. This dual functionality may impart distinct chemical properties such as increased reactivity and potential for diverse biological activities compared to its analogs. Its unique structural features position it as a valuable compound for further research and application in various fields.

XLogP3

1.6

Dates

Modify: 2024-04-14

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